molecular formula C17H14ClF3N2O6 B6594761 Butafenacil (free acid) CAS No. 134605-66-6

Butafenacil (free acid)

Cat. No. B6594761
CAS RN: 134605-66-6
M. Wt: 434.7 g/mol
InChI Key: VXHXJKCQOGHORX-UHFFFAOYSA-N
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Description

Butafenacil is an organic compound of the pyrimidinedione chemical class used as an herbicide . It is available for purchase for environmental analysis and testing .


Synthesis Analysis

The key step in the preparation of butafenacil involves the reaction between a phenyl isocyanate and an amine. Ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate were reacted in the presence of a base to form a substituted urea intermediate which was cyclised to the pyrimidinedione .


Molecular Structure Analysis

The molecular formula of Butafenacil is C20H18ClF3N2O6 . The average molecular weight is 474.815 Da .


Chemical Reactions Analysis

Butafenacil is an herbicide that inhibits protoporphyrinogen oxidase . This inhibition prevents chlorophyll formation, leading to the accumulation of protoporphyrin IX .


Physical And Chemical Properties Analysis

The molar mass of Butafenacil is 474.82 g·mol−1. It has a density of 1.37 g/mL and a melting point of 113 °C (235 °F; 386 K). Its solubility in water is 10 mg/L (20 °C) and it has a log P value of 3.2 .

Mechanism of Action

Butafenacil works by inhibiting protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation, and resulting in the accumulation of protoporphyrin IX which is a potent photosensitizer. This activates oxygen, causing lipid peroxidation with rapid loss of membrane integrity and function .

Safety and Hazards

Butafenacil may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . The LD50 of butafenacil is over 5000 mg/kg (rats, oral), which means that it is of low toxicity by oral ingestion .

properties

IUPAC Name

2-[2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoyl]oxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O6/c1-16(2,14(26)27)29-13(25)9-6-8(4-5-10(9)18)23-12(24)7-11(17(19,20)21)22(3)15(23)28/h4-7H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHXJKCQOGHORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905011
Record name 2-({2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoyl}oxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butafenacil (free acid)

CAS RN

134605-66-6
Record name 1-Carboxy-1-methylethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134605-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoyl}oxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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